![molecular formula C14H20N4O4S2 B2364172 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 519151-93-0](/img/structure/B2364172.png)
3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
The compound “3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains sulfonamide and dimethoxyethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, sulfonamide, and dimethoxyethyl groups would significantly influence its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Application in Organic Chemistry
The compound 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide has been explored in organic chemistry for its synthesis potential. A study demonstrated the efficient preparation of similar azole- and benzazole-based sulfonamides, highlighting their moderate to excellent yields in aqueous media, indicating its potential for green chemistry applications (Zali-Boeini et al., 2015).
Pharmacological Properties
This compound has been examined for its pharmacological properties. A study synthesized similar triazole derivatives and assessed them for in vitro antibacterial activity against various bacterial strains, indicating its potential use in antimicrobial therapy (Yadav & Kaushik, 2022). Additionally, another research synthesized sulfonamide-derived compounds and evaluated their antibacterial, antifungal, and cytotoxic activities, suggesting a broad spectrum of biological activities (Chohan & Shad, 2011).
Inhibitory Properties
A similar compound, featuring a sulfonamide moiety, was investigated for its ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating its potential application in cancer treatment (Ghorab et al., 2016).
Synthesis in Medicinal Chemistry
The compound's role in medicinal chemistry is highlighted by a study focused on the synthesis of a muscarinic (M3) antagonist. This demonstrates its relevance in synthesizing therapeutic agents targeting specific receptors (Evans et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(2,2-dimethoxyethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-17(2)24(19,20)11-7-5-6-10(8-11)13-15-16-14(23)18(13)9-12(21-3)22-4/h5-8,12H,9H2,1-4H3,(H,16,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMUPRFQUGPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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